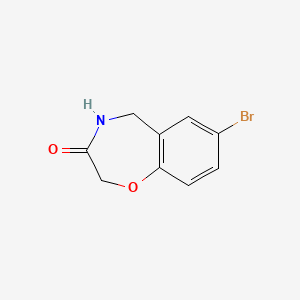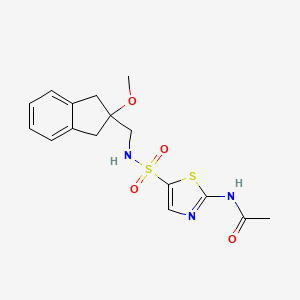
7-Bromo-4,5-dihydro-1,4-benzoxazepin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids was developed via a copper (I) catalyzed one-pot reaction of various aromatic aldehydes . The structures of the synthesized compounds were confirmed by 1H NMR, 13C NMR, and mass spectra .Molecular Structure Analysis
The molecular structure of 7-Bromo-4,5-dihydro-1,4-benzoxazepin-3-one contains a total of 44 bonds, including 26 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, and 12 aromatic bonds . It also includes 2 six-membered rings, 1 seven-membered ring, 1 eleven-membered ring, 1 tertiary amide (aliphatic), and 3 ethers (aromatic) .Aplicaciones Científicas De Investigación
Synthesis and Structure-Activity Relationship
The chemical compound 7-Bromo-4,5-dihydro-1,4-benzoxazepin-3-one serves as a crucial intermediate in the synthesis and study of compounds with significant affinity for D1 dopamine receptors. Research indicates that derivatives of this compound, such as (+/-)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin, demonstrate high affinity at the D1 dopamine receptor, showcasing the potential for further in vivo studies and enantiomer resolution (Neumeyer et al., 1991).
Unexpected Chemical Reactions and Synthesis Challenges
In the process of synthesizing related compounds, researchers have observed unexpected chemical behaviors, such as bromine migration, which highlights the complexity of working with bromo-substituted benzoxazepines. This underlines the need for a deep understanding of the chemical properties and reactivity of such compounds to harness their potential fully (Press & Eudy, 1981).
Pharmaceutical Applications
Although the specific focus on this compound in drug development is limited, related benzoxazepine derivatives have been explored for their pharmaceutical potential. For example, Lorcaserin, a 5-HT2C receptor agonist for obesity treatment, showcases the therapeutic relevance of benzoxazepine cores in drug design, suggesting that this compound could also serve as a key structural component in the development of new therapeutic agents (Smith et al., 2008).
Crystallography and Structural Analysis
The study of the crystal structure of 7-bromo-2,3-dihydro-1,4-benzoxazepin-5(4H)-one provides valuable insights into its molecular geometry and potential interactions, which are crucial for understanding its chemical behavior and designing derivatives with desired biological activities (Khan, 1968).
Kinase Inhibitor Development
The benzoxazepine core, including derivatives of this compound, has been identified in the structure of several kinase inhibitors, indicating its utility in the development of cancer therapeutics. This application demonstrates the compound's relevance beyond neuroscience, extending into oncology and other areas of medicine (Naganathan et al., 2015).
Propiedades
IUPAC Name |
7-bromo-4,5-dihydro-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-7-1-2-8-6(3-7)4-11-9(12)5-13-8/h1-3H,4-5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGVGIXHIBRMKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)OCC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamate](/img/structure/B2752779.png)
![N-(4-chlorophenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide](/img/structure/B2752780.png)
![4-[1-(6-Cyanopyridin-3-yl)sulfonylpiperidin-2-yl]butanoic acid](/img/structure/B2752781.png)








![(1S,2S,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2752796.png)
![1-(3-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2752797.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzamide](/img/structure/B2752801.png)